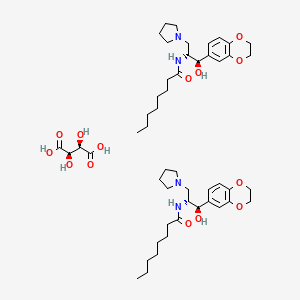
tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tert-butyl group, a hydroxy group, a methoxymethyl group, and a methyl group attached to a pyrrolidine ring. The specific stereochemistry (2S,3R,4S) indicates the spatial arrangement of these groups, which is crucial for its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol typically involves multiple steps, starting from simpler precursors. One common approach is to use a chiral auxiliary or a chiral catalyst to ensure the correct stereochemistry. The process may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions, while the hydroxy and methoxymethyl groups can be added through nucleophilic substitution or addition reactions.
Stereoselective Reactions: Ensuring the correct stereochemistry often requires the use of chiral catalysts or auxiliaries, such as chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, PCC, or other mild oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, or halides for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxymethyl group could yield a variety of substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stereochemistry and functional groups make it a versatile intermediate for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the hydroxy and methoxymethyl groups can facilitate these interactions by providing sites for hydrogen bonding and other polar interactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(Hydroxymethyl)-3-Methylpyrrol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(Ethoxymethyl)-3-Methylpyrrol: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(Methyl)-3-Methylpyrrol: Lacks the methoxymethyl group, making it less polar.
Uniqueness: The uniqueness of tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol lies in its specific combination of functional groups and stereochemistry. The methoxymethyl group provides additional sites for chemical modification and interaction, while the tert-butyl group offers steric hindrance that can influence the compound’s reactivity and stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1268522-08-2 |
|---|---|
Molekularformel |
C12H23NO4 |
Molekulargewicht |
245.319 |
IUPAC-Name |
tert-butyl (2S,3R,4S)-4-hydroxy-2-(methoxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-16-5)13(6-10(8)14)11(15)17-12(2,3)4/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
LHEHKPCEELITPI-OPRDCNLKSA-N |
SMILES |
CC1C(CN(C1COC)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)









![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
